molecular formula C24H29NO5 B1435712 (2S,4S)-Sacubitril CAS No. 149709-63-7

(2S,4S)-Sacubitril

Cat. No.: B1435712
CAS No.: 149709-63-7
M. Wt: 411.5 g/mol
InChI Key: PYNXFZCZUAOOQC-UWJYYQICSA-N
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Description

(2S,4S)-Sacubitril is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Biological Activity

(2S,4S)-Sacubitril, a prodrug component of sacubitril/valsartan (Entresto), is primarily recognized for its role as an angiotensin receptor-neprilysin inhibitor (ARNI) in the treatment of heart failure with reduced ejection fraction (HFrEF). This article delves into the biological activity of this compound, supported by clinical trials, case studies, and relevant research findings.

This compound functions by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By preventing the breakdown of these peptides, sacubitril enhances their levels in the bloodstream, leading to vasodilation and natriuresis. This mechanism is crucial in managing heart failure as it reduces cardiac workload and improves hemodynamic status.

Key Clinical Trials

  • PARADIGM-HF Trial : This landmark trial demonstrated that sacubitril/valsartan significantly reduced cardiovascular mortality and hospitalization rates compared to enalapril in patients with HFrEF. The trial reported a 20% reduction in the risk of death from cardiovascular causes and a 21% reduction in hospitalizations for heart failure among those treated with sacubitril/valsartan .
  • LIFE Study : A phase 4 trial assessing sacubitril/valsartan in advanced heart failure showed a significant reduction in NT-proBNP levels, indicating improved cardiac function. The study highlighted that patients experienced fewer hospital readmissions compared to traditional therapies .
  • PARAMOUNT Trial : This phase II trial focused on patients with preserved ejection fraction and showed that sacubitril/valsartan effectively reduced NT-proBNP levels and improved left atrial remodeling over 36 weeks .

Hemodynamic Improvements

Studies have shown that treatment with this compound leads to significant hemodynamic improvements:

  • Reduction in Blood Pressure : Patients treated with sacubitril/valsartan exhibited lower systolic and diastolic blood pressure compared to those on standard therapy .
  • Enhanced Cardiac Output : The drug has been associated with increased cardiac output due to its vasodilatory effects .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects:

  • Cytokine Reduction : It significantly lowers levels of pro-inflammatory cytokines such as TNF-α and IL-6 in patients with HFrEF .
  • Inhibition of Oxidative Stress : The compound reduces oxidative stress markers by enhancing the expression of antioxidant enzymes .

Case Studies

  • Real-world Evidence : A study involving 727 patients demonstrated that sacubitril/valsartan improved hemodynamic status and quality of life metrics significantly compared to conventional therapies .
  • Long-term Outcomes : In a retrospective analysis of patient records, those treated with sacubitril/valsartan had lower rates of all-cause readmissions at 30 days post-discharge compared to those receiving ACE inhibitors or ARBs .

Data Summary

Study Population Outcome Measures Key Findings
PARADIGM-HFHFrEF patientsCV mortality, HF hospitalization20% reduction in mortality
LIFE StudyAdvanced HF patientsNT-proBNP levelsSignificant reduction in NT-proBNP
PARAMOUNTPreserved EF patientsHemodynamic statusImproved left atrial remodeling

Scientific Research Applications

Clinical Applications in Heart Failure

Efficacy and Safety in Heart Failure Treatment

The combination of sacubitril and valsartan has been extensively studied for its effectiveness in treating heart failure with reduced ejection fraction (HFrEF). The pivotal PARADIGM-HF trial demonstrated that sacubitril/valsartan significantly reduced the risk of cardiovascular death and hospitalization due to heart failure compared to enalapril, a standard ACE inhibitor. The study reported a 20% reduction in cardiovascular mortality and a significant decrease in hospitalizations related to heart failure symptoms .

Hospital Readmissions

Recent studies have highlighted that patients treated with sacubitril/valsartan experience lower rates of hospital readmissions compared to those receiving traditional therapies such as ACE inhibitors or angiotensin receptor blockers (ARBs). A multicenter retrospective study found that 30-day all-cause readmission rates were significantly lower (7% vs. 25%) in patients treated with sacubitril/valsartan .

Emerging Therapeutic Uses

Antimicrobial Properties

Recent research has explored the synthesis of new derivatives of sacubitril for potential antimicrobial applications. A study identified twenty-two novel sacubitril derivatives exhibiting antibacterial, antifungal, and antitubercular activities. These compounds were synthesized through various chemical reactions and showed promising biological activities against dormant tuberculosis among other pathogens .

Anti-inflammatory Effects

Sacubitril/valsartan has also been noted for its anti-inflammatory properties. It reduces the expression of pro-inflammatory cytokines and improves endothelial function by inhibiting pathways associated with inflammation, such as the Toll-like receptor 4 pathway. This suggests potential applications beyond cardiovascular diseases, possibly extending into conditions characterized by chronic inflammation .

Key Clinical Trials:

  • PARADIGM-HF Trial: This landmark study established the superiority of sacubitril/valsartan over enalapril in HFrEF patients, demonstrating significant reductions in mortality and hospitalization rates.
  • PARAMOUNT Trial: Focused on patients with preserved ejection fraction (HFpEF), this trial evaluated the efficacy of sacubitril/valsartan compared to valsartan alone, showing favorable outcomes in terms of biomarkers like NT-proBNP .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of sacubitril indicates that it reaches peak plasma concentrations within approximately 0.5 hours after administration. Its high protein binding (94-97%) suggests a substantial distribution volume (103 L), which is critical for its therapeutic effects .

Properties

IUPAC Name

4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127620
Record name α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149709-63-7
Record name α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethyl (αS,γS)-γ-[(3-carboxy-1-oxopropyl)amino]-α-methyl[1,1′-biphenyl]-4-pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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